
α-amino-1-cyclohexenylpropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-amino-1-cyclohexenylpropionic acid is a useful research compound. Molecular weight is 141.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for α-amino-1-cyclohexenylpropionic acid, and how can researchers optimize reaction conditions for yield improvement?
Synthesis of this compound can follow protocols analogous to constrained β- and γ-amino acids. For instance, methods like Arndt-Eistert homologation or Lossen rearrangements are applicable for generating cycloalkane-derived amino acids. Reaction optimization should focus on solvent selection (e.g., THF or dichloromethane for steric control), temperature gradients, and protecting group strategies (e.g., Boc-protection to prevent side reactions). Yield improvements may require iterative adjustments to stoichiometry and catalyst loading, as demonstrated in hybrid peptide backbone syntheses .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and cyclohexenyl ring conformation.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, using reverse-phase columns and UV detection.
- Mass Spectrometry (MS) : To verify molecular weight and detect impurities.
- X-ray Crystallography : For resolving absolute configuration, if single crystals are obtainable.
Method validation should adhere to guidelines requiring detailed descriptions of instrumentation parameters and statistical validation of results .
Q. How should researchers handle this compound to ensure laboratory safety?
While specific safety data for this compound is limited, general protocols for amino acid derivatives apply:
- Use fume hoods and personal protective equipment (PPE) during synthesis.
- Store in cool, dry conditions (< -20°C for long-term stability) in sealed containers.
- Avoid exposure to oxidizing agents or strong bases to prevent decomposition.
Refer to institutional chemical hygiene plans and analogous safety data sheets for structurally related compounds .
Advanced Research Questions
Q. What methodologies are recommended for analyzing the conformational constraints imposed by the cyclohexenyl ring in peptide design?
The cyclohexenyl ring introduces steric hindrance, which can stabilize β-turn or helical motifs in peptides. Researchers should employ:
- Circular Dichroism (CD) Spectroscopy : To monitor secondary structure formation.
- Molecular Dynamics (MD) Simulations : To predict conformational flexibility and interaction with biological targets.
- Solid-State NMR : For studying rigid cyclic structures in membrane environments.
These approaches are critical for designing αβγ-hybrid peptides with enhanced metabolic stability .
Q. How can researchers address solubility challenges of this compound in aqueous systems?
Strategies include:
- Salt Formation : Hydrochloride salts (e.g., as in cycloheptanepropanoic acid derivatives) improve water solubility .
- Co-solvent Systems : Use DMSO or PEG-based solvents for in vitro assays.
- Prodrug Modifications : Temporarily masking the carboxylic acid group with ester linkages.
Solubility must be validated via pH-dependent shake-flask assays and compared to computational predictions (e.g., log P calculations) .
Q. What computational approaches are suitable for predicting the reactivity and interaction profiles of this compound in biological systems?
- Density Functional Theory (DFT) : To model electronic properties and reaction pathways.
- Molecular Docking : For predicting binding affinities to enzymes or receptors.
- QSAR Models : To correlate structural features (e.g., cyclohexenyl ring strain) with biological activity.
Leverage spectral libraries and cheminformatics tools to cross-validate predictions against experimental data .
Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?
Adopt open-science practices :
- Publish detailed reaction conditions (solvent purity, equipment specifications).
- Use standardized reference materials (e.g., USP-grade reagents) for cross-lab comparisons.
- Share raw NMR and HPLC datasets in supplementary materials.
Reproducibility frameworks from primary literature emphasize transparency in methodology and peer validation .
Q. Methodological Resources
Properties
Molecular Weight |
141.17 |
---|---|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.